[2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate
Description
Molecular Architecture of 1,2,4-Oxadiazole-Pyridine Hybrid Systems
The molecular framework of [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate represents a sophisticated example of hybrid heterocyclic systems that combine the electronic properties of both 1,2,4-oxadiazole and pyridine rings. The core structure features a 1,2,4-oxadiazole ring system substituted at the 3-position with a pyridin-3-yl group and at the 5-position with an ethylamine chain. This architectural arrangement creates a unique electronic environment where the electron-deficient oxadiazole ring interacts with the nitrogen-containing pyridine system through π-conjugation effects.
Crystallographic analyses of related 1,2,4-oxadiazole derivatives have demonstrated that the heterocyclic ring typically adopts a planar configuration with minimal deviation from planarity. In the case of pyridine-substituted oxadiazoles, the dihedral angle between the oxadiazole and pyridine rings has been observed to range from 8.0 degrees to 11.3 degrees, indicating near-coplanarity that facilitates effective π-orbital overlap. The ethylamine substituent at the 5-position introduces flexibility to the molecular framework, allowing for conformational adaptation in different chemical environments.
The geometric parameters of the oxadiazole ring system reveal characteristic bond lengths and angles that reflect the heterocycle's aromatic character. Theoretical calculations at the density functional theory level have shown that 1,2,4-oxadiazoles possess distinct electronic properties compared to other oxadiazole isomers, with the 1,2,4-arrangement providing enhanced stability through optimal nitrogen positioning. The presence of the pyridine substituent further modulates these electronic characteristics by introducing additional nitrogen lone pair interactions and potential coordination sites.
Comparative studies of various oxadiazole-pyridine hybrid systems have revealed that the 3-meta-pyridine substitution pattern, as present in this compound, provides favorable binding characteristics and enhanced stability compared to ortho- or para-substituted analogs. This substitution pattern creates an optimal spatial arrangement for intermolecular interactions while maintaining the electronic integrity of both heterocyclic systems.
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.C2HF3O2/c10-4-3-8-12-9(13-14-8)7-2-1-5-11-6-7;3-2(4,5)1(6)7/h1-2,5-6H,3-4,10H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBZMBJODDSYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185302-86-6 | |
| Record name | {2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl-amine trifluoroacetate typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method is the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The oxadiazole ring can be reduced to form a different heterocyclic structure.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Reduced oxadiazole derivatives.
Substitution: : Substituted pyridine derivatives.
Scientific Research Applications
Biological Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Material Science Applications
- Luminescent Materials
- Polymer Chemistry
Case Studies
Mechanism of Action
The mechanism by which 2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl-amine trifluoroacetate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A : [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine Trifluoroacetate
- Structure : Phenyl group at position 3 of the oxadiazole.
- Molecular Formula : C₁₂H₁₂F₃N₃O₃; MW : 303.24 .
- Key Differences :
- LogP : Predicted to be higher than the pyridinyl analog due to the hydrophobic phenyl group .
- Solubility : Lower aqueous solubility compared to pyridinyl derivatives, as phenyl lacks hydrogen-bonding capability .
- Bioactivity : Phenyl-substituted oxadiazoles are often explored for antimicrobial applications, but pyridinyl analogs may exhibit enhanced interactions with biological targets (e.g., kinases) due to nitrogen lone pairs .
Compound B : [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine Trifluoroacetate
- Structure : Isopropyl group at position 3 of the oxadiazole.
- Molecular Formula : C₉H₁₄F₃N₃O₃; MW : 269.22 .
- Key Differences: Steric Effects: The bulky isopropyl group may hinder binding to sterically sensitive targets.
Compound C : {1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Trifluoroacetate
Pharmacological and Physicochemical Properties
Biological Activity
The compound [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate (CAS Number: 1239757-12-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C11H11F3N4O
- Molecular Weight : 304.23 g/mol
- CAS Number : 1239757-12-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, compounds containing the oxadiazole ring have been implicated in the inhibition of certain kinases and other enzymes involved in cancer progression and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in treating inflammatory diseases.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes such as kinases involved in tumor growth and metastasis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry reported that derivatives of oxadiazole compounds demonstrated significant anticancer activity through the inhibition of mitotic kinesins, which are essential for proper cell division in cancer cells. The study highlighted that modifications to the oxadiazole structure could enhance potency against specific cancer cell lines .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory responses in human macrophages. Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound . This suggests a potential therapeutic application for inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data indicate that this compound has favorable absorption characteristics but requires further studies to assess its metabolism and excretion pathways.
Q & A
Q. What are the recommended synthetic routes for preparing [2-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine trifluoroacetate, and how can purity be optimized?
Methodological Answer:
- Cyclocondensation Reaction : The 1,2,4-oxadiazole core can be synthesized via cyclization between amidoximes and carboxylic acid derivatives under reflux conditions (e.g., using DCC as a coupling agent in anhydrous THF) .
- Trifluoroacetate Salt Formation : The free base can be treated with trifluoroacetic acid (TFA) in a polar solvent (e.g., methanol) to form the trifluoroacetate salt, followed by lyophilization to isolate the product .
- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity. Confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to identify proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, oxadiazole-linked ethylamine at δ 3.0–3.5 ppm). ¹³C NMR confirms the oxadiazole (δ 165–170 ppm) and pyridine carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and trifluoroacetate counterion (e.g., m/z 291.1 for the free base; Δm/z 114 for TFA adducts) .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Single crystals can be grown via slow evaporation in ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data among structurally similar 1,2,4-oxadiazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyridine vs. pyrimidine rings) and evaluate antimicrobial activity against S. aureus using broth microdilution assays (CLSI guidelines). Compare MIC values to identify critical functional groups .
- Solubility and Stability Testing : Assess the compound’s solubility in PBS (pH 7.4) and stability in plasma via LC-MS. Poor solubility or rapid degradation may explain inconsistent bioactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase). Correlate binding affinity (ΔG) with experimental MIC data .
Q. What strategies are employed to determine the crystal structure of this compound when traditional methods fail?
Methodological Answer:
- High-Throughput Screening : Utilize SHELXD/SHELXE pipelines for rapid phase determination. For twinned crystals, apply twin-law refinement in SHELXL .
- Synchrotron Radiation : Collect high-resolution data (≤1.0 Å) at a synchrotron facility to overcome weak diffraction. Use multi-axis goniometry for challenging crystals .
- Alternative Counterions : If the trifluoroacetate salt resists crystallization, substitute with chloride or tosylate salts and compare lattice parameters .
Q. How can computational methods predict the compound’s interaction with non-target proteins to assess off-target effects?
Methodological Answer:
- Proteome-Wide Docking : Use SwissDock or HADDOCK to screen against the human proteome. Prioritize targets with binding energies ≤−8 kcal/mol .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER/CHARMM) to evaluate binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
